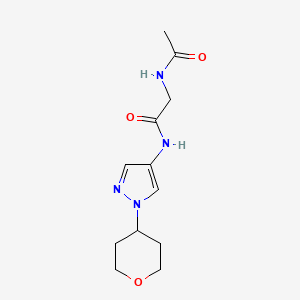
2-acetamido-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-acetamido-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring and a tetrahydropyran moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Tetrahydropyran Moiety: The tetrahydropyran ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrazole ring is replaced by a tetrahydropyran derivative.
Acetylation: The final step involves the acetylation of the amino group to form the acetamido moiety. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to reduce waste and energy consumption.
化学反応の分析
Types of Reactions
2-acetamido-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazole ring, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of nucleophiles under reflux conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
2-acetamido-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and biological activity.
作用機序
The mechanism of action of 2-acetamido-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to its observed biological effects. Further research is needed to elucidate the exact pathways and molecular interactions involved.
類似化合物との比較
Similar Compounds
2-acetamido-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-yl)acetamide: Similar structure but with a different substitution pattern on the pyrazole ring.
2-acetamido-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-imidazol-4-yl)acetamide: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
2-acetamido-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide is unique due to its specific combination of a pyrazole ring and a tetrahydropyran moiety, which may confer distinct biological activities and chemical reactivity compared to similar compounds
生物活性
2-acetamido-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. The unique structure, featuring both acetamido and pyrazole moieties, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 252.28 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, ethanol |
| Melting Point | Not specified |
Anticancer Activity
Recent studies have indicated that derivatives of compounds containing acetamido and pyrazole structures exhibit significant anticancer properties. For instance, research has demonstrated that similar compounds can inhibit cell proliferation in various cancer cell lines, suggesting a potential for this compound in cancer treatment .
The mechanism of action for compounds like this compound is often linked to their ability to interact with specific proteins involved in cell signaling pathways. For example, pyrazole derivatives have been shown to inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammation and cancer progression .
Study 1: Anticancer Efficacy
A study conducted on a series of pyrazole derivatives, including related compounds, revealed that some exhibited IC50 values in the low micromolar range against human cancer cell lines. The study suggested that the introduction of the tetrahydro-pyran moiety enhances the anticancer activity by improving solubility and bioavailability .
Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of similar compounds showed that they significantly reduced pro-inflammatory cytokines in vitro. This suggests that this compound may also possess anti-inflammatory properties, which could be beneficial for conditions such as arthritis .
特性
IUPAC Name |
2-acetamido-N-[1-(oxan-4-yl)pyrazol-4-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c1-9(17)13-7-12(18)15-10-6-14-16(8-10)11-2-4-19-5-3-11/h6,8,11H,2-5,7H2,1H3,(H,13,17)(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUDMQRJGNGIPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NC1=CN(N=C1)C2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














